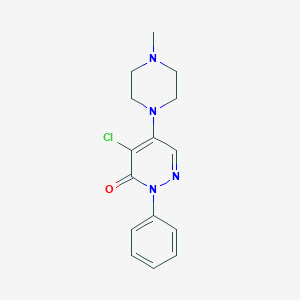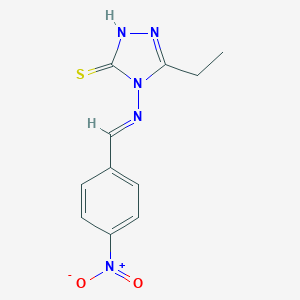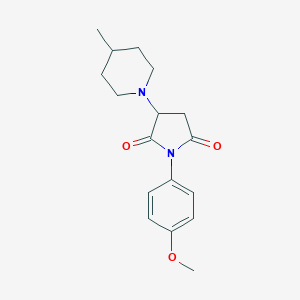
4-Chlor-5-(4-Methylpiperazin-1-yl)-2-phenylpyridazin-3(2H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-5-(4-methylpiperazin-1-yl)-2-phenylpyridazin-3(2H)-one, also known as CMPD 101, is a synthetic compound with potential therapeutic applications in various diseases. It belongs to the class of pyridazinone derivatives and has a molecular weight of 370.85 g/mol.
Wirkmechanismus
The exact mechanism of action of 4-chloro-5-(4-methylpiperazin-1-yl)-2-phenylpyridazin-3(2H)-one 101 is not fully understood. However, it has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer cell growth and inflammation. It has also been shown to modulate the levels of neurotransmitters in the brain, which may contribute to its potential neuroprotective effects.
Biochemical and Physiological Effects:
4-chloro-5-(4-methylpiperazin-1-yl)-2-phenylpyridazin-3(2H)-one 101 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer cell growth. It has also been shown to modulate the levels of neurotransmitters such as dopamine and serotonin in the brain, which may contribute to its potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-5-(4-methylpiperazin-1-yl)-2-phenylpyridazin-3(2H)-one 101 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been shown to have potent activity in various assays, which makes it a promising lead compound for drug development. However, there are also some limitations to its use in lab experiments. It has not been extensively studied in vivo, and its toxicity and pharmacokinetic properties are not fully understood.
Zukünftige Richtungen
There are several future directions for the study of 4-chloro-5-(4-methylpiperazin-1-yl)-2-phenylpyridazin-3(2H)-one 101. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to study its toxicity and pharmacokinetic properties in vivo. In addition, it may be useful to synthesize analogs of 4-chloro-5-(4-methylpiperazin-1-yl)-2-phenylpyridazin-3(2H)-one 101 to explore its structure-activity relationship and optimize its pharmacological properties.
Synthesemethoden
4-chloro-5-(4-methylpiperazin-1-yl)-2-phenylpyridazin-3(2H)-one 101 can be synthesized by a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2-phenyl-4,5-dihydro-1H-pyridazin-3-one with chloroacetyl chloride in the presence of a base to give 2-chloro-5-phenylpyridazin-3(2H)-one. This intermediate is then reacted with 4-methylpiperazine in the presence of a base to give 4-chloro-5-(4-methylpiperazin-1-yl)-2-phenylpyridazin-3(2H)-one 101.
Wissenschaftliche Forschungsanwendungen
Entzündungshemmende Mittel
Pyridazinonderivate wurden als potenzielle PDE4-Inhibitoren mit entzündungshemmenden Eigenschaften untersucht . Dies deutet darauf hin, dass unsere Verbindung möglicherweise bei der Entwicklung neuer entzündungshemmender Medikamente eingesetzt werden könnte.
Antibakterielle Aktivität
Diese Verbindungen haben eine breite Palette pharmakologischer Aktivitäten gezeigt, darunter antimikrobielle Wirkungen . Dies deutet auf die Möglichkeit hin, dass unsere Verbindung zur Herstellung neuer antimikrobieller Mittel eingesetzt werden könnte.
Antidepressive Eigenschaften
Pyridazinonderivate wurden mit antidepressiven Aktivitäten in Verbindung gebracht . Dies könnte bedeuten, dass unsere Verbindung Anwendungen bei der Behandlung von Depressionen haben könnte.
Krebsforschung
Es gibt Hinweise darauf, dass Pyridazinonderivate in der Krebsforschung eingesetzt werden . Die spezifische Verbindung in Frage könnte auch potenzielle Anwendungen in diesem Bereich haben.
Herz-Kreislauf-Medikamente
Anfangs wurde Pyridazinon für seinen Einsatz in Herz-Kreislauf-Medikamenten untersucht . Die Verbindung könnte möglicherweise zur Forschung und Entwicklung von Herz-Kreislauf-Medikamenten beitragen.
Pflanzenschutzmittel
Neben Pharmazeutika wurde Pyridazinon in Pflanzenschutzmitteln eingesetzt . Dies eröffnet Möglichkeiten für den Einsatz unserer Verbindung in landwirtschaftlichen Anwendungen.
Eigenschaften
IUPAC Name |
4-chloro-5-(4-methylpiperazin-1-yl)-2-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c1-18-7-9-19(10-8-18)13-11-17-20(15(21)14(13)16)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJCBYQYVQGYJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-({[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B362765.png)
![6-Amino-4-(3-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B362779.png)




![2-[(2-Chlorobenzyl)sulfanyl]-4,6-dimethylnicotinonitrile](/img/structure/B362789.png)
piperazino]carbonyl}phenyl)methanone](/img/structure/B362790.png)
![2-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzonitrile](/img/structure/B362792.png)
![3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid](/img/structure/B362798.png)


![(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(4-butoxy-3-methoxyphenyl)acrylonitrile](/img/structure/B362810.png)
![6,7-Dihydro[1,3,4]thiadiazolo[3,2-b][1,2,4]thiadiazine 5,5-dioxide](/img/structure/B362816.png)